molecular formula C14H13Cl2N B156294 N,N-Bis(3-chlorobenzyl)amine CAS No. 129041-31-2

N,N-Bis(3-chlorobenzyl)amine

Cat. No. B156294
M. Wt: 266.2 g/mol
InChI Key: DNKUGPCGNWRIJJ-UHFFFAOYSA-N
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Description

N,N-Bis(3-chlorobenzyl)amine is a chemical compound that is part of a broader class of bis(amine) compounds. These compounds are characterized by the presence of two amine groups, which are often linked to other chemical moieties. While the provided papers do not directly discuss N,N-Bis(3-chlorobenzyl)amine, they do provide insights into similar bis(amine) compounds and their synthesis, structure, and properties, which can be informative for understanding N,N-Bis(3-chlorobenzyl)amine.

Synthesis Analysis

The synthesis of bis(amine) compounds can be complex and often involves multiple steps. For example, bis(amine anhydride)s are synthesized via palladium-catalyzed amination reactions, as seen in the synthesis of novel high glass transition temperature (Tg) polyimides . Similarly, N,N-bis(chloro(aryl)phosphino)amines are synthesized and used as ligands in chromium-catalyzed oligomerization reactions . These methods highlight the versatility of bis(amine) compounds and their potential utility in various chemical syntheses.

Molecular Structure Analysis

The molecular structure of bis(amine) compounds can significantly influence their chemical behavior and properties. For instance, the X-ray structures of bis(amine anhydride)s reveal the spatial arrangement of the molecules, which is crucial for their reactivity and the properties of the polymers they form . The structure-activity relationships of bis(phenylalkyl)amines demonstrate the importance of specific functional groups and the distance between aromatic rings for their biological activity .

Chemical Reactions Analysis

Bis(amine) compounds participate in a variety of chemical reactions. The oligomerization of ethene to 1-hexene using N,N-bis(chloro(aryl)phosphino)amine ligands is an example of how these compounds can be used to influence product distribution in catalytic processes . The formation of bis(1,2,3-triazole) compounds from tosylhydrazones and N-amino azole showcases another type of reaction involving bis(amine) compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(amine) compounds are diverse and can be tailored for specific applications. For example, the polyimides synthesized from bis(amine anhydride)s exhibit high thermal stability and good solubility in aprotic solvents due to the incorporation of bulky triphenylamine units . The bis(phenylalkyl)amines show selective antagonism of NMDA receptors, indicating their potential as therapeutic agents . The synthesis strategy for bis(1,2,3-triazole) compounds leads to materials with moderate detonation performances, suggesting their use in energetic materials .

Scientific Research Applications

Catalysis and Organic Synthesis

Scientific Field: Chemistry, specifically catalysis and organic synthesis .

Methods of Application or Experimental Procedures: The process involves the use of a covalent organic framework (COF)-supported reduced Pd-based catalyst . In the presence of this catalyst, many aromatic, aliphatic, and heterocyclic aldehydes with various functional groups substituted were converted to their corresponding amines products .

Results or Outcomes: The process resulted in good to excellent selectivity (up to 91%) under mild reaction conditions (70 °C, 2 h, NH3, 20 bar H2) . This work expands the covalent organic frameworks for the material family and its support catalyst, opening up new catalytic applications in the economical, practical, and effective synthesis of secondary amines .

Benzylic Amine Synthesis

Scientific Field: Organic Chemistry .

Methods of Application or Experimental Procedures: The process involves the use of aromatic aldehydes undergoing an efficient decarboxylative transamination under very mild conditions to produce a variety of arylmethylamines . The reaction is mediated by PIFA and NBS .

Results or Outcomes: The process resulted in very good yields of aryl-, heteroaryl-, and alkyl amines at ambient temperature within 1 h .

Biological Potential of Indole Derivatives

Scientific Field: Pharmaceutical Sciences .

Methods of Application or Experimental Procedures: The indole nucleus is added to medicinal compounds that are biologically active pharmacophores, making it an important heterocyclic compound having broad-spectrum biological activities .

Results or Outcomes: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Dehydrative Amination of Alcohols

Scientific Field: Organic Chemistry .

Methods of Application or Experimental Procedures

The process involves the use of a water-soluble calix4resorcinarene sulfonic acid as a reusable multifunctional catalyst . The reaction allows an environmentally benign synthesis of benzylic and allylic amines .

Results or Outcomes: The process resulted in very good yields of aryl-, heteroaryl-, and alkyl amines at ambient temperature within 1 h .

Antiviral Activity

Scientific Field: Pharmaceutical Sciences .

Methods of Application or Experimental Procedures: The indole nucleus is added to medicinal compounds that are biologically active pharmacophores, making it an important heterocyclic compound having broad-spectrum biological activities .

Results or Outcomes: 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Safety And Hazards

N,N-Bis(3-chlorobenzyl)amine is classified as a skin irritant and can cause serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If skin or eye irritation occurs, medical advice or attention should be sought .

properties

IUPAC Name

1-(3-chlorophenyl)-N-[(3-chlorophenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N/c15-13-5-1-3-11(7-13)9-17-10-12-4-2-6-14(16)8-12/h1-8,17H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKUGPCGNWRIJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNCC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427280
Record name N,N-Bis(3-chlorobenzyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Bis(3-chlorobenzyl)amine

CAS RN

129041-31-2
Record name N,N-Bis(3-chlorobenzyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Bis(3-chlorobenzyl)amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
J Liu, M Zhang, L Ma - 2021 - search.proquest.com
Dibenzylamine motifs are an important class of crucial organic compounds and are widely used in fine chemical and pharmaceutical industries. The development of the efficient, …
Number of citations: 0 search.proquest.com
J Liu, M Zhang, L Ma - Catalysts, 2021 - mdpi.com
Dibenzylamine motifs are an important class of crucial organic compounds and are widely used in fine chemical and pharmaceutical industries. The development of the efficient, …
Number of citations: 3 www.mdpi.com
K Zhang, X Dong, B Zeng, K Xiong, X Lang - Journal of Colloid and …, 2023 - Elsevier
By virtue of tailorable building blocks, the band gaps and electronic structures of conjugated microporous polymers (CMPs) can be readily adjusted at the molecular level. Generally, the …
Number of citations: 4 www.sciencedirect.com
PTK Arachchige, H Lee, CS Yi - The Journal of organic chemistry, 2018 - ACS Publications
The catalytic system generated in situ from the tetranuclear Ru–H complex with a catechol ligand (1/L1) was found to be effective for the direct deaminative coupling of two primary …
Number of citations: 26 pubs.acs.org

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